CY5-N3

Description

Properties

IUPAC Name |

(2E)-2-[(2E,4E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H46N6O7S2/c1-6-41-30-19-17-26(50(44,45)46)24-28(30)35(2,3)32(41)14-9-7-10-15-33-36(4,5)29-25-27(51(47,48)49)18-20-31(29)42(33)23-12-8-11-16-34(43)38-21-13-22-39-40-37/h7,9-10,14-15,17-20,24-25H,6,8,11-13,16,21-23H2,1-5H3,(H2-,38,43,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSISYTNZXRYXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H46N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectral Properties and Applications of Cy5-N3

For researchers, scientists, and professionals in drug development, understanding the characteristics of fluorescent probes is paramount for the successful design and execution of experiments. This guide provides an in-depth look at the spectral properties of Cyanine5-Azide (Cy5-N3), a widely used far-red fluorescent dye. We will delve into its excitation and emission spectra, detail the experimental protocols for its use in biomolecule labeling, and illustrate the associated chemical pathways.

Spectroscopic Properties of this compound

This compound is a fluorescent dye featuring an azide (B81097) (-N3) group, which allows for its covalent attachment to other molecules through "click chemistry."[1] It is characterized by its intense brightness and high water solubility.[1][2] Its fluorescence is stable across a pH range of 4 to 10, making it suitable for a wide array of biological applications.[2][3] The spectral properties of this compound are nearly identical to other popular dyes such as Alexa Fluor® 647 and CF® 647 Dye.[1][2]

The key spectral data for this compound are summarized in the table below:

| Property | Value | References |

| Excitation Maximum (λex) | ~646 - 650 nm | [1][4][5] |

| Emission Maximum (λem) | ~662 - 671 nm | [2][4][5] |

| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [2][4] |

| Recommended Laser Lines | 633 nm, 647 nm | [1][2][6] |

These properties make this compound an ideal candidate for experiments utilizing far-red laser lines, minimizing autofluorescence from biological samples.

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules, which is typically achieved through click chemistry. This involves the reaction of the azide group on this compound with an alkyne-modified biomolecule. Two common protocols are employed: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

General Protocol for Measuring Excitation and Emission Spectra

To experimentally verify the spectral properties of this compound, absorbance and fluorescence spectroscopy are used.

-

Solution Preparation : Prepare a stock solution of this compound by dissolving the powder in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water.[4][5] Subsequently, dilute the stock solution to a working concentration (e.g., 1-10 µM) using a suitable buffer, like phosphate-buffered saline (PBS), pH 7.4.[7]

-

Absorbance Measurement : Use a spectrophotometer to measure the absorbance spectrum of the this compound solution. The peak of this spectrum corresponds to the excitation maximum (λex).

-

Fluorescence Measurement : Utilize a spectrofluorometer to measure the emission spectrum. Excite the sample at its determined λex and scan a range of higher wavelengths to find the emission maximum (λem).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This method is widely used for its efficiency and reliability.[8]

-

Reaction Setup : In a reaction buffer (e.g., PBS), combine the alkyne-modified biomolecule, this compound, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to maintain copper in its +1 oxidation state.[5][7] A copper ligand such as TBTA can be included to stabilize the copper(I) ion.

-

Incubation : Allow the reaction to proceed at room temperature for 30-60 minutes.[7]

-

Purification : Remove the unreacted dye and catalyst from the labeled biomolecule using methods like size-exclusion chromatography or dialysis.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

SPAAC is a copper-free click chemistry method, which is advantageous for in vivo applications where copper toxicity is a concern.[1][9]

-

Reaction Setup : Mix the this compound with a biomolecule that has been modified with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) in a suitable buffer (e.g., PBS, pH 7.4).[7][10]

-

Incubation : Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[7]

-

Purification : Purify the labeled biomolecule to remove any unreacted this compound, typically using size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the chemical pathways and general workflows for labeling biomolecules with this compound.

References

- 1. Cy5 Azide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. interchim.fr [interchim.fr]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Sulfo-Cyanine5-Azide (CY5-N3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Sulfo-Cyanine5-Azide (CY5-N3), a key reagent in bioconjugation and fluorescence-based detection. The information is intended to support research and development activities in molecular biology, drug discovery, and diagnostics.

Core Chemical Properties and Structure

Sulfo-Cyanine5-Azide is a water-soluble, far-red fluorescent dye functionalized with an azide (B81097) group. This moiety allows for its covalent attachment to alkyne- or cyclooctyne-modified biomolecules via "click chemistry". The presence of sulfonate groups enhances its water solubility, making it ideal for labeling proteins, nucleic acids, and other biological molecules in aqueous environments with minimal use of organic co-solvents.[1][2][]

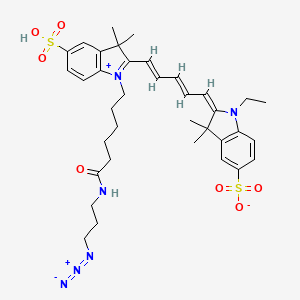

Chemical Structure

The chemical structure of the potassium salt of Sulfo-Cyanine5-Azide is depicted below.

Caption: 2D structure of Sulfo-Cyanine5-Azide.

Quantitative Physicochemical & Spectral Properties

The key properties of Sulfo-Cyanine5-Azide are summarized in the table below. These values are critical for experimental design, including calculating dye concentrations and setting up fluorescence imaging systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₃N₆KO₇S₂ (Potassium Salt) | [1][4] |

| C₃₅H₄₃N₆NaO₇S₂ (Sodium Salt) | [2] | |

| Molecular Weight | 762.98 g/mol (Potassium Salt) | [1][4] |

| 746.87 g/mol (Sodium Salt) | [2] | |

| Appearance | Dark blue solid/crystals | [2][4] |

| Solubility | High solubility in water, DMSO, DMF | [1][5] |

| Excitation Maximum (λex) | ~646 nm | [1][4] |

| Emission Maximum (λem) | ~662 nm | [1][4] |

| Molar Extinction Coeff. (ε) | 271,000 M⁻¹cm⁻¹ at 646 nm | [1][4] |

| Fluorescence Quantum Yield (Φ) | 0.28 | [1][4][6] |

| Purity | ≥95% (typically by HPLC) | [4][5] |

Experimental Protocols: Labeling via Click Chemistry

This compound is primarily utilized in two types of azide-alkyne cycloaddition reactions: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient and involves the use of a copper(I) catalyst to ligate the CY5-azide to a terminal alkyne-modified molecule.

Materials:

-

This compound (Sulfo-Cyanine5-Azide)

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Reducing agent: Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended): THPTA or BTTAA stock solution (e.g., 50 mM in water)

-

Anhydrous DMSO or DMF for preparing this compound stock solution

-

Purification system (e.g., size-exclusion chromatography, dialysis, or ultrafiltration)

Protocol for Labeling a Protein:

-

Preparation of Reagents:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Dissolve the alkyne-modified protein in PBS buffer at a concentration of 1-10 mg/mL.

-

Freshly prepare the Sodium Ascorbate solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to achieve a final concentration that is typically 2-10 fold molar excess over the protein.

-

Optional: Add the copper-chelating ligand to a final concentration of 1.25 mM.

-

Add the CuSO₄ stock solution to a final concentration of 0.25 mM.

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM.

-

-

Incubation:

-

Mix the components gently by pipetting.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other reaction components by purifying the labeled protein. Suitable methods include size-exclusion chromatography (e.g., Sephadex G-25 column), dialysis against PBS, or centrifugal ultrafiltration.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for CY5).

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry variant, making it highly suitable for applications in living cells or where copper toxicity is a concern. It utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.

Materials:

-

This compound (Sulfo-Cyanine5-Azide)

-

Cyclooctyne-modified biomolecule (e.g., DBCO-protein)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for preparing this compound stock solution

-

Purification system (as in CuAAC)

Protocol for Labeling a DBCO-modified Antibody:

-

Preparation of Reagents:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a solution of the DBCO-modified antibody in PBS at a suitable concentration (e.g., 1 mg/mL).

-

-

Reaction Setup:

-

Combine the DBCO-modified antibody and this compound in a microcentrifuge tube. A 3-5 fold molar excess of the CY5-azide is typically recommended.

-

The reaction proceeds by simply mixing the components. No catalyst is required.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need optimization depending on the specific reactants. Protect the reaction from light.

-

-

Purification:

-

Purify the labeled antibody from unreacted dye using an appropriate method as described in the CuAAC protocol.

-

-

Characterization:

-

Characterize the final conjugate to determine the concentration and degree of labeling.

-

Reaction Pathways and Workflows

The following diagrams illustrate the reaction mechanism for CuAAC and provide a generalized experimental workflow for bioconjugation using this compound.

Caption: Reaction pathway for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Generalized experimental workflow for biomolecule labeling with this compound.

Storage and Handling

-

Storage: this compound azide is typically stored at -20°C in the dark and desiccated.[1] Stock solutions in anhydrous DMSO can also be stored at -20°C for several weeks, though fresh preparation is recommended for best results.

-

Handling: The compound is light-sensitive; exposure to light should be minimized during handling and experiments to prevent photobleaching. Standard laboratory personal protective equipment should be worn.

References

Sulfo-Cyanine5-azide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of Sulfo-Cyanine5-azide, a water-soluble fluorescent dye commonly employed in bioorthogonal chemistry. Detailed experimental protocols for its application in labeling biomolecules are also presented, alongside graphical representations of the underlying chemical reactions and workflows.

Core Properties of Sulfo-Cyanine5-azide

Sulfo-Cyanine5-azide is a bright, far-red fluorescent probe featuring an azide (B81097) moiety, rendering it suitable for "click chemistry" reactions. Its high water solubility, a consequence of its sulfonate groups, makes it particularly well-suited for labeling sensitive biological molecules such as proteins and nucleic acids in aqueous environments. The presence of different counter-ions (typically sodium or potassium) can lead to slight variations in its molecular weight.

Data Presentation: Quantitative Summary

For clarity and easy comparison, the quantitative data for Sulfo-Cyanine5-azide are summarized in the table below. It is important to note the counter-ion when calculating molar equivalents for experiments.

| Property | Value (Potassium Salt) | Value (Sodium Salt) | Citations |

| Molecular Formula | C₃₅H₄₃N₆KO₇S₂ | C₃₅H₄₃N₆NaO₇S₂ | [1][2] |

| Molecular Weight | 762.98 g/mol | 746.87 g/mol | [1][2] |

| Appearance | Dark blue crystals | Dark blue crystals | [1][2] |

| Solubility | Very high in water | Very high in water | [1][2] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | ≥95% (by ¹H NMR and HPLC-MS) | [2][3] |

Experimental Protocols

Sulfo-Cyanine5-azide is primarily used in two types of click chemistry reactions for biomolecular labeling: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Below is a detailed methodology for a typical CuAAC reaction for labeling an alkyne-modified protein.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the steps for conjugating Sulfo-Cyanine5-azide to an alkyne-modified protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Sulfo-Cyanine5-azide

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Reducing agent solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)

-

Copper-chelating ligand (optional but recommended, e.g., THPTA or TBTA)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Sulfo-Cyanine5-azide in anhydrous DMF or DMSO.

-

Prepare a fresh 50 mM solution of sodium ascorbate in water.

-

If using a ligand, prepare a stock solution of the ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in a suitable reaction buffer.

-

Add the Sulfo-Cyanine5-azide stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

-

If using a ligand, add it to the reaction mixture at a concentration that is typically 5 times that of the copper sulfate.

-

Add the CuSO₄ solution to the reaction mixture. A final concentration of 1-2 mM is often sufficient.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may vary depending on the specific reactants and concentrations.

-

-

Purification:

-

Following incubation, purify the labeled protein from excess dye and other reaction components using a suitable method such as size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at the absorbance maximum of the protein (typically 280 nm) and Sulfo-Cyanine5 (around 646 nm).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of Sulfo-Cyanine5-azide.

Caption: Experimental workflow for labeling an alkyne-modified protein with Sulfo-Cyanine5-azide via CuAAC.

Caption: Simplified signaling pathway of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

A Technical Guide to the Solubility and Handling of CY5-N3 in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Cyanine (B1664457) 5-Azide (CY5-N3) in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It includes detailed experimental protocols and best practices for the preparation and handling of this compound solutions to ensure optimal performance in labeling and imaging applications. This guide distinguishes between the non-sulfonated and sulfonated forms of this compound, as their solubility characteristics, particularly in aqueous media, differ significantly.

Core Properties and Solubility

The solubility of this compound is a critical factor for its effective use in bio-conjugation reactions, such as click chemistry. The choice of solvent depends on the specific form of the dye (sulfonated or non-sulfonated) and the experimental requirements.

Data Presentation: Quantitative Solubility of this compound

The following table summarizes the reported solubility values for both non-sulfonated and sulfonated this compound in DMSO and water. It is important to note that for non-sulfonated this compound, direct dissolution in aqueous buffers is generally not recommended due to its low water solubility.[1][2] Instead, a stock solution in an organic solvent like DMSO is prepared first and then added to the aqueous reaction mixture.

| Compound | Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |

| Non-sulfonated this compound | DMSO | ≥60.1 mg/mL | ≥100 mM | --- |

| Sulfonated this compound | DMSO | 100 mg/mL | 135.33 mM | Ultrasonic and warming may be required.[3] |

| DMSO | 20 mg/mL | 27.07 mM | Sonication is recommended.[4] | |

| Water | 8.33 mg/mL | 11.27 mM | Ultrasonic is needed.[3] |

Note: The molecular weight of this compound can vary slightly depending on the specific salt form and counter-ions. The molar concentrations provided are approximate and should be used as a guideline.

The addition of sulfonate groups to the cyanine dye structure dramatically increases its water solubility.[1][] This makes the sulfonated version of this compound a better choice for labeling biomolecules in purely aqueous environments, as it reduces the risk of dye aggregation and precipitation.[1]

Experimental Protocols

Adherence to proper experimental procedures is crucial for obtaining reliable and reproducible results with this compound. The following protocols provide detailed methodologies for the preparation of stock and working solutions, as well as a general workflow for a biomolecule labeling experiment.

Preparation of this compound Stock Solutions

1. Non-sulfonated this compound in DMSO:

-

Materials: Non-sulfonated this compound powder, anhydrous DMSO.

-

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

-

Vortex the solution until the dye is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[4]

-

2. Sulfonated this compound in DMSO or Water:

-

Materials: Sulfonated this compound powder, anhydrous DMSO or high-purity water.

-

Procedure for DMSO:

-

Follow the same procedure as for non-sulfonated this compound. For higher concentrations (e.g., 100 mg/mL), warming and ultrasonic treatment may be necessary to achieve complete dissolution.[3]

-

-

Procedure for Water:

-

Add the desired volume of high-purity water to the vial of sulfonated this compound.

-

Vortex thoroughly. Use of an ultrasonic bath is recommended to facilitate dissolution.[3]

-

If using the aqueous stock solution for cell culture experiments, it is advisable to filter it through a 0.22 µm sterile filter.[3]

-

Aqueous solutions of cyanine dyes are generally less stable than DMSO stocks and should be prepared fresh or stored for only a short period.

-

Preparation of Working Solutions in Aqueous Buffers

For most applications, a working solution of this compound is prepared by diluting the DMSO stock solution into an appropriate aqueous buffer, such as Phosphate-Buffered Saline (PBS) or Tris-HCl.[4]

-

Procedure:

-

Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.

-

Determine the final concentration of this compound required for your experiment (typically in the µM range).

-

Add the calculated volume of the DMSO stock solution to your reaction buffer. It is recommended to keep the final concentration of DMSO in the reaction mixture low (usually below 10%) to avoid affecting the stability and function of biomolecules.[][6]

-

Mix the solution thoroughly by vortexing or pipetting.

-

Prepare the working solution immediately before use, as the stability of cyanine dyes in aqueous solutions can be limited.[3]

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Stability and Storage of Solutions

Proper storage of this compound and its solutions is essential to maintain its fluorescence and reactivity.

-

Powder: The solid form of this compound should be stored at -20°C, desiccated, and protected from light.

-

DMSO Stock Solutions: When stored correctly in aliquots at -20°C or -80°C, DMSO stock solutions of this compound are stable for several months.[7] It is crucial to use anhydrous DMSO to prevent hydrolysis of the dye.

-

Aqueous Solutions: this compound is less stable in aqueous solutions.[3] It is strongly recommended to prepare aqueous working solutions fresh for each experiment.[3][4] If an aqueous stock solution of sulfonated this compound is prepared, it should be used promptly.

Conclusion

The solubility of this compound is highly dependent on its chemical structure, specifically the presence or absence of sulfonate groups. While both forms are readily soluble in DMSO, only the sulfonated version exhibits significant solubility in aqueous buffers. For non-sulfonated this compound, the standard and recommended practice is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into the desired aqueous reaction medium. By following the detailed protocols and storage recommendations outlined in this guide, researchers can ensure the effective and reproducible use of this compound in their experimental workflows.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Need water soluble Non- sulfonated cyanines - fluorescent dyes? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

How to properly store and handle CY5-N3 powder and solutions

An In-depth Guide to the Storage and Handling of CY5-N3

This compound, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye functionalized with an azide (B81097) group.[1][2] This feature allows it to be covalently attached to biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][4] Its high extinction coefficient, good water solubility, and cell permeability make it a valuable tool for labeling and imaging nucleic acids, proteins, and other molecules in cell imaging, tissue analysis, and in vivo studies.[1][5][6]

Proper storage and handling are critical to maintain the compound's stability and ensure the success of labeling experiments. This guide provides detailed technical information and protocols for researchers, scientists, and drug development professionals.

This compound Powder: Storage and Handling

The solid, lyophilized powder form of this compound is relatively stable when stored correctly. The primary threats to its integrity are moisture, light, and elevated temperatures.

1.1. Safe Handling While not classified as a hazardous substance, standard laboratory precautions should be followed.[7]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, a lab coat, and safety glasses as described by OSHA.[8][9]

-

Ventilation : Handle the powder in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[7][8]

-

Preventing Contamination : Before opening the vial, allow it to warm to room temperature. This prevents atmospheric moisture from condensing inside the vial, which can lead to hydrolysis and degradation.[10]

1.2. Storage Conditions Proper storage is essential for maximizing the shelf life of the powder.

-

Temperature : Store the vial at -20°C for long-term stability.[1][2]

-

Light : this compound is photosensitive.[1] The vial should be stored in the dark, for example, by placing it in a secondary opaque container or an amber box.

-

Moisture : Keep the container tightly sealed to protect it from moisture.[1] Storing the vial in a container with a desiccant is also recommended to maintain a dry environment.[8]

Table 1: Summary of this compound Powder Storage

| Parameter | Recommendation | Rationale | Shelf Life |

|---|---|---|---|

| Temperature | -20°C | Minimizes thermal degradation. | Up to 3 years.[1] |

| Light | Protect from light (store in dark). | Prevents photodegradation. | N/A |

| Atmosphere | Tightly sealed container, desiccated. | Prevents hydrolysis. | N/A |

This compound Solutions: Preparation and Storage

This compound is significantly less stable in solution compared to its powder form, especially in aqueous buffers.[1][7] Therefore, solutions must be prepared and stored with great care.

2.1. Recommended Solvents For creating concentrated stock solutions, high-quality, anhydrous organic solvents are required.

-

Primary Solvents : Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[1]

-

Solubility : In DMSO, this compound has a solubility of approximately 20 mg/mL (27.07 mM). Sonication may be required to fully dissolve the powder.[1]

2.2. Experimental Protocol: Stock Solution Preparation A concentrated stock solution (typically 1-10 mM) in anhydrous DMSO is the standard starting point.[1]

-

Objective : To prepare a 10 mM stock solution of this compound (MW: 738.92 g/mol ) in anhydrous DMSO.

-

Materials :

-

This compound powder vial

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

-

Procedure :

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

To prepare a 10 mM solution from 1 mg of powder, add 135.3 µL of anhydrous DMSO to the vial.

-

Vortex the vial thoroughly until all the powder is completely dissolved. Brief sonication can assist with dissolution.[1]

-

Centrifuge the vial briefly to collect the solution at the bottom.

-

The stock solution is now ready for use or storage.

-

Caption: Workflow for preparing and storing this compound stock solutions.

2.3. Storage of Solutions

-

Stock Solutions : It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye.[1][3] Store these aliquots protected from light.

-

Working Solutions : Working solutions are prepared by diluting the stock solution into an aqueous buffer (e.g., PBS, HEPES, pH 7.2-7.4) to a final concentration of 0.1–10 µM.[1] These solutions are unstable and should be prepared fresh immediately before use for best results.[1][5][7]

Table 2: Summary of this compound Solution Storage

| Solution Type | Solvent | Storage Temp. | Stability / Shelf Life | Key Considerations |

|---|---|---|---|---|

| Stock Solution | Anhydrous DMSO/DMF | -20°C | ~1 month[3][11] | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| -80°C | 6 months to 1 year.[1][3] | Preferred for longer-term storage. Protect from light. |

| Working Solution | Aqueous Buffer (e.g., PBS) | N/A | Unstable | Must be prepared fresh immediately before use.[1][7] |

Caption: Key environmental factors that negatively impact this compound stability.

Core Application Protocol: Copper-Catalyzed Click Chemistry (CuAAC)

The most common application of this compound is the labeling of alkyne-modified biomolecules through a CuAAC reaction.

-

Objective : To covalently label an alkyne-containing protein with this compound.

-

Materials :

-

Alkyne-modified protein in a non-amine buffer (e.g., PBS).

-

This compound stock solution (10 mM in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) solution.

-

Reducing agent solution (e.g., Sodium Ascorbate, freshly prepared).

-

Reaction buffer (e.g., PBS or Tris-HCl, pH 7.4).[1]

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[12]

-

-

Procedure :

-

In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A molar excess of the dye is typically used.

-

Add the copper (CuSO₄) and a reducing agent (sodium ascorbate) to the reaction system.[1] The copper catalyzes the reaction.

-

Incubate the mixture at room temperature for 30-60 minutes with gentle stirring or rotation.[1]

-

Following incubation, the labeled protein must be purified from excess dye and reaction components.

-

Pass the reaction mixture through a size-exclusion or desalting column to separate the larger, labeled protein from the smaller, unreacted this compound molecules.[1][12]

-

The purified, fluorescently labeled protein is now ready for downstream applications.

-

Note: Copper ions can be toxic to biological samples. For live-cell applications or sensitive systems, a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) should be considered.[1]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. interchim.fr [interchim.fr]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. biosynth.com [biosynth.com]

- 10. benchchem.com [benchchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. docs.aatbio.com [docs.aatbio.com]

Harnessing the Azide Group on CY5-N3: A Technical Guide to Click Chemistry for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical examination of the CY5-N3 fluorescent dye, focusing on the pivotal role of its azide (B81097) group in click chemistry. It covers the underlying mechanisms, quantitative properties, and detailed protocols essential for the successful labeling and detection of biomolecules in research and therapeutic development.

Introduction: The Power of this compound in Bioorthogonal Chemistry

Cyanine (B1664457) 5 (Cy5) is a versatile and widely used fluorophore that emits in the far-red region of the spectrum (~660-670 nm), an area with minimal autofluorescence from biological samples, thus ensuring a high signal-to-noise ratio.[1][2] The functionalization of the Cy5 core with an azide moiety (-N3) creates this compound (Sulfo-Cyanine5-azide), a powerful tool for modern bioconjugation.[3][4]

The azide group is the key to unlocking "click chemistry," a class of reactions that are rapid, highly specific, and bioorthogonal—meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes.[5][6] This makes this compound an ideal probe for selectively labeling and visualizing proteins, nucleic acids, and other biomolecules that have been functionalized with a complementary alkyne group.[7][8]

The fundamental azide-alkyne cycloaddition reaction.

Core Mechanisms of Click Chemistry for this compound

The azide group of this compound participates in two primary forms of click chemistry: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9]

CuAAC is the most common form of click chemistry, involving the reaction between an azide (this compound) and a terminal alkyne. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently.[][11] The catalyst, typically generated in situ from a Cu(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction, leading to the exclusive formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[11][12] The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide.[][13] While highly efficient, the potential cytotoxicity of copper can be a concern for live-cell imaging applications.[14]

// Nodes start [label="Start: Reactants", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; cu_I [label="Introduce Cu(I) Catalyst\n(e.g., from CuSO4 + Ascorbate)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; acetylide [label="Cu(I) coordinates with\nterminal alkyne", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; complex [label="Formation of\nCopper Acetylide Intermediate", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; azide_attack [label="Azide coordinates with copper\nand attacks alkyne", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ring [label="Formation of six-membered\ncopper heterocycle", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; protonation [label="Protonation and catalyst\nregeneration", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [label="1,4-disubstituted\nTriazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges start -> cu_I [color="#4285F4"]; cu_I -> acetylide [color="#4285F4"]; acetylide -> complex [color="#4285F4"]; complex -> azide_attack [color="#EA4335", label=" this compound\nEnters ", fontcolor="#202124"]; azide_attack -> ring [color="#4285F4"]; ring -> protonation [color="#4285F4"]; protonation -> product [color="#4285F4"]; }

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative.[] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a simple terminal alkyne.[3][9] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide, proceeding rapidly at physiological temperatures without any catalyst.[][16] This makes SPAAC exceptionally well-suited for labeling biomolecules in living cells and whole organisms.[17][18][19]

// Nodes start [label="Start: Reactants", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; mix [label="Mix this compound with strained alkyne\n(e.g., DBCO, BCN)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; cycloaddition [label="Spontaneous [3+2]\nDipolar Cycloaddition", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; release [label="Ring strain is released,\ndriving the reaction forward", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [label="Stable Triazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges start -> mix [color="#4285F4"]; mix -> cycloaddition [color="#EA4335", label=" No Catalyst\nNeeded ", fontcolor="#202124"]; cycloaddition -> release [color="#4285F4"]; release -> product [color="#4285F4"]; }

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data and Properties

The selection of a fluorophore and conjugation strategy depends on its specific properties. This compound offers excellent spectral characteristics for biological imaging.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Excitation Maximum (λex) | ~646 nm | [3][4] |

| Emission Maximum (λem) | ~662 nm | [3][4] |

| Molar Extinction Coefficient | >250,000 cm⁻¹M⁻¹ | [1] |

| Recommended Laser Lines | 633 nm, 647 nm | [20] |

| pH Sensitivity | Fluorescence is stable between pH 4-10 | [8][20] |

| Solubility | Water-soluble; stock solutions in DMSO/DMF |[14][20] |

Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference(s) |

|---|---|---|---|

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) | [3][] |

| Catalyst Required | Yes (Copper I) | No | [][16] |

| Biocompatibility | Limited by copper toxicity | High; suitable for live cells/organisms | [14][17] |

| Reaction Rate | Very fast with catalyst (10⁷-10⁸ fold acceleration) | Fast, dependent on cyclooctyne structure | [12][21] |

| Reaction Conditions | Aqueous buffers, RT, pH 4-12 | Physiological conditions (aqueous, RT) | [12][18] |

| Byproducts | Minimal to none | None |[][] |

Table 3: Example Quantitative Data for a this compound Conjugate in a Preclinical Study Data from a study on PSMA-targeting ligands for prostate cancer imaging, where N₃(SO₃)-Cy5 was conjugated to targeting moieties via SPAAC (DBCO) or other methods.

| Compound | Binding Affinity (KD, nM) | Tumor Uptake (%ID/g) | Reference(s) |

|---|---|---|---|

| [¹¹¹In]DTPA.DBCO.N₃(SO₃)-Cy5-c[RGDyK] | 17.5 ± 6.0 | 3.5 ± 1.7 | [22] |

| [¹¹¹In]DTPA.BCN.N₃(SO₃)-Cy5-c[RGDyK] | 76.5 ± 18.3 | 2.9 ± 1.7 | [22] |

| Reference Compound (non-click) | 30.3 ± 5.7 | 1.6 ± 0.3 |[22] |

Experimental Protocols

Successful labeling requires careful preparation of reagents and optimization of reaction conditions.

// Nodes prep [label="1. Prepare Reagents\n- Alkyne/DBCO-Biomolecule\n- this compound Stock (DMSO)\n- Catalyst/Buffers", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; reaction [label="2. Click Reaction\n- Mix biomolecule and this compound\n- Add catalyst if CuAAC\n- Incubate (RT, 30-120 min)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; purify [label="3. Purification\n- Remove excess dye and catalyst\n- Methods: SEC, dialysis,\nultrafiltration, or precipitation", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; analyze [label="4. Analysis & Use\n- Confirm labeling (SDS-PAGE, MS)\n- Use in downstream applications\n(Microscopy, Flow Cytometry)", fillcolor="#34A853", fontcolor="#FFFFFF", color="#5F6368"];

// Edges prep -> reaction [color="#4285F4"]; reaction -> purify [color="#4285F4"]; purify -> analyze [color="#4285F4"]; }

General experimental workflow for labeling biomolecules using this compound.

This protocol is adapted for labeling alkyne-modified DNA, but the principles apply to other biomolecules.[5][7]

-

Reagent Preparation :

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.[4][14]

-

Prepare a stock solution of your alkyne-modified biomolecule in an appropriate buffer (e.g., water or PBS).

-

Prepare a 10 mM stock of Copper(II)-TBTA in 55% DMSO.[5]

-

Prepare a 5 mM stock of a reducing agent (e.g., Sodium Ascorbate) in water. Prepare this solution fresh.[7]

-

-

Reaction Setup :

-

In a microfuge tube, combine the alkyne-modified biomolecule and this compound. A 2-10 fold molar excess of the dye is typically used.

-

Add buffer (e.g., PBS or Tris-HCl, pH 7.4) to the desired final volume.[14]

-

Add the freshly prepared reducing agent to the mixture and vortex briefly.[7]

-

Add the Copper(II)-TBTA catalyst solution to initiate the reaction.[5]

-

-

Incubation :

-

Incubate the reaction at room temperature for 30-60 minutes, with gentle stirring or agitation.[14] Protect the reaction from light.

-

-

Purification :

This protocol is ideal for sensitive biological samples and live-cell applications.[14]

-

Reagent Preparation :

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.[14]

-

Prepare your DBCO-functionalized biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

-

Reaction Setup :

-

Mix the DBCO-modified biomolecule with the this compound stock solution in the reaction buffer. The final concentration of the dye is typically in the range of 1-10 µM.[14]

-

-

Incubation :

-

Incubate the mixture for 30-120 minutes at room temperature.[14] Longer incubation times may be required for low-concentration samples. No catalyst is needed.

-

-

Purification/Washing :

-

For in vitro reactions, purify the labeled biomolecule using the methods described in Protocol 4.1.

-

For cell imaging, wash the cells with PBS to remove any unbound dye before analysis.[14]

-

Applications in Research and Drug Development

The specificity and efficiency of this compound click chemistry enable a wide range of applications:

-

Fluorescence Imaging : Used for high-resolution imaging of labeled proteins, glycans, or nucleic acids in fixed or living cells and tissues.[3]

-

Flow Cytometry : Enables the quantification of cell populations based on the presence of a specific, labeled biomolecule.[]

-

Proteomics : Facilitates the identification and quantification of post-translationally modified proteins when combined with mass spectrometry.[24]

-

Drug Development : Allows for the conjugation of this compound to drug candidates or targeting ligands to study their distribution, pharmacokinetics, and target engagement in preclinical models.[22][25]

-

DNA/RNA Visualization : Used to label nucleic acids for applications like Fluorescence In Situ Hybridization (FISH).[26]

Key Considerations and Best Practices

-

Photosensitivity : this compound is light-sensitive. All stock solutions and reactions should be protected from light to prevent photobleaching.[14]

-

Stability : Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] For experiments, freshly prepared working solutions are recommended.[14]

-

Reaction Optimization : The optimal dye concentration and reaction time should be determined empirically to achieve efficient labeling while minimizing background fluorescence.[14]

-

Copper Toxicity (CuAAC) : When working with biological samples, carefully control the copper concentration. The use of copper-chelating ligands like TBTA can improve reaction efficiency and reduce cellular toxicity.[27] For live-cell work, SPAAC is the preferred method.[14]

-

Purification : Thorough removal of unreacted dye is critical for obtaining a high signal-to-noise ratio in downstream applications.[14]

References

- 1. sinobiological.com [sinobiological.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. interchim.fr [interchim.fr]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Click Chemistry [organic-chemistry.org]

- 13. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | TargetMol [targetmol.com]

- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 17. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition [authors.library.caltech.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 20. vectorlabs.com [vectorlabs.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 24. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. genelink.com [genelink.com]

An In-depth Technical Guide to CY5-N3 Applications in Fluorescence Microscopy

Introduction

CY5-N3, also known as Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye functionalized with an azide (B81097) group.[1] This modification makes it a powerful tool for bioorthogonal labeling in fluorescence microscopy.[2] The core of its application lies in "click chemistry," a set of highly efficient and specific reactions that enable the covalent attachment of the CY5 fluorophore to biomolecules containing a corresponding alkyne group.[3][4] The CY5 dye absorbs light strongly and emits in a spectral region where background autofluorescence from biological samples is often minimal, making it ideal for high-contrast imaging.[5][6] Its applications are extensive, ranging from imaging specific proteins, glycans, and nucleic acids in fixed and live cells to tissue staining and in vivo imaging in animal models.[1][7]

Core Photophysical Characteristics

The performance of this compound is rooted in the photophysical properties of its cyanine (B1664457) core. These parameters are crucial for selecting appropriate microscope filter sets and laser lines for excitation. The fluorescence intensity and lifetime of cyanine dyes can be influenced by their local environment and may increase upon conjugation to biomolecules.[5][8]

| Photophysical Parameter | Value | Unit |

| Absorption Maximum (λ_abs_) | ~646 | nm[5][9] |

| Emission Maximum (λ_em_) | ~662 | nm[5][9] |

| Molar Extinction Coefficient (ε) | ~271,000 | M⁻¹cm⁻¹[5] |

| Fluorescence Quantum Yield (Φ_F_) | ~0.2 - 0.28 | -[5][10] |

| Fluorescence Lifetime (τ_F_) | ~1.0 | ns[5] |

Bioorthogonal Labeling via Click Chemistry

This compound is employed in bioorthogonal chemistry, where chemical reactions occur within living systems without interfering with native biochemical processes.[4] The primary reaction is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[3] This can be achieved through two main pathways: the copper(I)-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC).[7][11]

Figure 1. General workflow for bioorthogonal labeling using this compound and click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used form of click chemistry that uses a copper(I) catalyst to join terminal alkynes and azides.[3] The reaction is rapid and can be performed in aqueous buffers.[4] However, a key consideration is the potential cytotoxicity of copper ions, which may limit its use in live-cell imaging applications.[1] Careful control of copper concentration is necessary to minimize adverse effects on biological samples.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.[11] The ring strain of the cyclooctyne enables the reaction to proceed efficiently at ambient temperatures without the need for a toxic catalyst.[7] This makes SPAAC highly suitable for live-cell and in vivo imaging where biocompatibility is paramount.[7][12]

Experimental Protocols

Successful labeling with this compound requires careful preparation of reagents and optimization of reaction conditions.[1]

Protocol 1: General Solution Preparation

-

Stock Solution (1-10 mM): Dissolve this compound powder in an anhydrous solvent such as DMSO or DMF.[1][9] Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.[9][11]

-

Working Solution (0.1-10 µM): Immediately before use, dilute the stock solution to the desired final concentration using a suitable buffer (e.g., PBS or HEPES, pH 7.2-7.4).[1]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is adapted for labeling alkyne-modified biomolecules in a fixed cell sample.

-

Prepare Click Reaction Mixture: In a buffer like PBS, assemble the following components:

-

Labeling Reaction: Add the freshly prepared click reaction mixture to the alkyne-containing sample.

-

Incubation: Incubate for 30-60 minutes at room temperature, with gentle agitation and protected from light.[1]

-

Washing: Remove the reaction mixture and wash the sample thoroughly with PBS to remove unreacted dye and catalyst components.[1][9]

-

Purification (for biomolecules in solution): For labeled proteins or nucleic acids in solution, purify the conjugate using methods like size-exclusion chromatography or ultrafiltration to remove excess reagents.[1]

Figure 2. Experimental workflow for a typical CuAAC labeling experiment.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol is suitable for labeling biomolecules modified with a strained alkyne (e.g., DBCO) and is ideal for live-cell imaging.

-

Prepare Target: Prepare your target biomolecules that have been functionalized with a strained alkyne group (e.g., DBCO-modified proteins or cells metabolically labeled with a cyclooctyne-tagged sugar).[1]

-

Labeling Reaction: Add the this compound working solution directly to the sample at a final concentration of 1-10 µM in a reaction buffer (e.g., PBS, pH 7.4).[1]

-

Incubation: Incubate for 30 minutes to 2 hours at room temperature or 37°C, protected from light.[1] Reaction kinetics can vary, so incubation time may require optimization.[1]

-

Washing: Wash the cells or biomolecules with PBS to remove any unbound this compound.[1]

-

Imaging: The sample is now ready for fluorescence microscopy analysis.

Figure 3. Experimental workflow for a copper-free SPAAC labeling experiment.

Applications in Imaging

This compound's utility spans multiple scales of biological research.

-

Cell Imaging: It can be used to visualize specific molecular targets in both live and fixed cells.[1] After labeling via CuAAC or SPAAC, cells are washed to remove background fluorescence and analyzed with a confocal or epifluorescence microscope using a filter set appropriate for CY5 (Excitation: ~646 nm, Emission: ~662 nm).[1]

-

Tissue Imaging: Tissue sections can be stained with this compound-labeled probes to visualize the distribution of target molecules.[1] Thorough washing is critical to minimize background and achieve high-contrast images.[1]

-

In Vivo Imaging: For whole-animal studies, this compound labeled probes can be injected into animal models.[1] The near-infrared fluorescence of CY5 allows for deeper tissue penetration compared to visible-light fluorophores.[6] The distribution and clearance of the probe can be monitored over time using specialized in vivo imaging systems.[1]

Conclusion

This compound is a versatile and robust fluorescent probe for the specific labeling of biomolecules in complex biological systems. Its utility is centered on the high specificity and efficiency of click chemistry reactions. By leveraging either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloadditions, researchers can attach the bright, far-red CY5 fluorophore to their targets of interest. The choice between CuAAC and SPAAC depends largely on the biological question and the sensitivity of the sample to copper. With optimized protocols, this compound provides a reliable method for high-contrast fluorescence imaging in applications from the subcellular level to whole organisms.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. interchim.fr [interchim.fr]

- 5. benchchem.com [benchchem.com]

- 6. omichem.com [omichem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

Basic principles of using CY5-N3 for biomolecule labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and methodologies for labeling biomolecules with CY5-N3, a fluorescent dye featuring a bioorthogonal azide (B81097) group. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.

Introduction to this compound for Biomolecule Labeling

This compound, or Sulfo-Cyanine5-azide, is a bright, far-red fluorescent dye that has become an invaluable tool in biological research.[1] Its utility stems from the presence of an azide (-N3) functional group, which allows for highly specific covalent attachment to biomolecules through "click chemistry." This bioorthogonal labeling strategy enables the precise tracking and visualization of proteins, nucleic acids, and other molecules in complex biological systems without interfering with their native functions.[1][2]

The core advantages of using this compound include:

-

High Specificity: The azide group is largely unreactive with native biological functional groups, ensuring that labeling occurs only at the intended sites.

-

Biocompatibility: The labeling reactions can be performed under physiological conditions, making this compound suitable for live-cell imaging.[2]

-

Bright and Photostable Signal: CY5 exhibits strong fluorescence in the far-red spectrum, a region with low cellular autofluorescence, leading to high signal-to-noise ratios in imaging applications.[3]

Core Principles of this compound Labeling Chemistry

The conjugation of this compound to a biomolecule is achieved through one of two primary "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, particularly the tolerance of the biological system to copper.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and rapid reaction that involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne-modified biomolecule.[4] This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4]

Key Features of CuAAC:

-

Fast Kinetics: CuAAC reactions are significantly faster than SPAAC, often proceeding to completion within minutes to an hour at room temperature.[4]

-

High Yields: The reaction is highly efficient, typically resulting in high yields of the labeled biomolecule.

-

Copper Toxicity: A major drawback of CuAAC is the potential cytotoxicity of the copper catalyst, which can limit its application in living cells.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) incorporated into the biomolecule. The inherent ring strain of the cyclooctyne allows it to react spontaneously with the azide group of this compound to form a stable triazole linkage without the need for a catalyst.[6]

Key Features of SPAAC:

-

Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC the preferred method for labeling biomolecules in living systems.[6]

-

Slower Kinetics: SPAAC reactions are generally slower than CuAAC, with reaction times typically ranging from 30 minutes to several hours.[6]

-

Dependence on Cyclooctyne: The reaction rate is highly dependent on the structure of the strained cyclooctyne used.[6]

Quantitative Data for this compound and its Bioconjugates

The following tables summarize key quantitative data for this compound and its bioconjugates, providing a basis for experimental design and data analysis.

Table 1: Spectral Properties of CY5

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~649 nm | |

| Emission Maximum (λem) | ~670 nm | [3] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | [7] |

| A280 Correction Factor | 0.04 - 0.05 | [8] |

Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.

Table 2: Comparison of CuAAC and SPAAC Reaction Kinetics

| Reaction | Reactants | Second-Order Rate Constant (k) | Reference(s) |

| CuAAC | This compound + Terminal Alkyne | ~10⁷ - 10⁸ M⁻¹s⁻¹ (relative rate) | [4] |

| SPAAC | This compound + DBCO | ~0.6 - 1.0 M⁻¹s⁻¹ | [6][9] |

| SPAAC | This compound + BCN | ~0.06 - 0.1 M⁻¹s⁻¹ | [6] |

Note: CuAAC is significantly faster than SPAAC. The rate of SPAAC is dependent on the specific strained cyclooctyne used.

Experimental Protocols

This section provides detailed methodologies for labeling a generic protein with this compound using both CuAAC and SPAAC reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.

Materials:

-

Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Prepare fresh sodium ascorbate solution.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the this compound stock solution. A 5-10 fold molar excess of this compound over the protein is a good starting point.

-

Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture.

-

Add the CuSO₄ stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and copper catalyst using size-exclusion chromatography, dialysis, or a spin column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol details the labeling of a protein containing a strained cyclooctyne (e.g., DBCO) with this compound.

Materials:

-

Strained cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Purification column (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the cyclooctyne-modified protein with the this compound stock solution. A 3-5 fold molar excess of this compound is typically sufficient.

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted this compound using size-exclusion chromatography, dialysis, or a spin column.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm.

-

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule. It can be calculated using the Beer-Lambert law from the absorbance measurements of the purified conjugate.

Formula:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

-

A_max: Absorbance of the conjugate at the excitation maximum of CY5 (~650 nm).

-

A_280: Absorbance of the conjugate at 280 nm.

-

ε_protein: Molar extinction coefficient of the protein at 280 nm.

-

ε_dye: Molar extinction coefficient of CY5 at its λ_max (~250,000 cm⁻¹M⁻¹).[3]

-

CF: Correction factor for the dye's absorbance at 280 nm (~0.05).[8]

An optimal DOL for most applications is typically between 2 and 5 to avoid fluorescence quenching.[10]

Applications in Research and Drug Development

The ability to specifically label biomolecules with this compound has a wide range of applications, including:

-

Fluorescence Microscopy: Visualizing the localization and trafficking of proteins and other molecules within cells and tissues.

-

Flow Cytometry: Quantifying cell populations based on the presence of a labeled cell surface marker.

-

In Vivo Imaging: Tracking the biodistribution of labeled molecules in living organisms.

-

Drug Development: Assessing the targeting and uptake of antibody-drug conjugates (ADCs) and other targeted therapies.

-

Förster Resonance Energy Transfer (FRET): Studying molecular interactions and conformational changes.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. By understanding the principles of CuAAC and SPAAC, and by following robust experimental protocols, researchers can effectively utilize this dye to gain deeper insights into complex biological processes, accelerating discovery in both basic research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. assaygenie.com [assaygenie.com]

- 9. researchgate.net [researchgate.net]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

CY5-N3: A Technical Guide for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5-N3, a fluorescent dye featuring a Cy5 core functionalized with an azide (B81097) group, has emerged as a valuable tool for the visualization of biological processes within living cells. Its cell-permeant nature and reactivity in bioorthogonal "click chemistry" reactions enable the specific labeling of target biomolecules, facilitating real-time tracking and analysis of their dynamics. This guide provides an in-depth overview of this compound's properties, detailed protocols for its application in live cell imaging, and a summary of key quantitative data to inform experimental design.

Suitability for Live Cell Imaging

This compound is well-suited for live cell imaging applications due to a combination of favorable characteristics. It is cell membrane permeable, allowing it to enter living cells without requiring harsh permeabilization techniques that can disrupt cellular integrity.[1][2] Its fluorescence in the far-red region of the spectrum (excitation ~646 nm, emission ~662 nm) is advantageous as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[1] Furthermore, the azide moiety allows for its covalent attachment to alkyne-modified biomolecules through click chemistry, a highly specific and biocompatible ligation reaction. This enables researchers to tag and visualize specific proteins, nucleic acids, or other molecules of interest within their native cellular environment.

Core Properties of this compound

A summary of the key photophysical and chemical properties of this compound is presented below. This data is essential for selecting appropriate imaging instrumentation and for designing robust experimental protocols.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~646 nm | [1] |

| Emission Maximum (λem) | ~662 nm | [1] |

| Molecular Weight | 738.92 g/mol | [2] |

| Quantum Yield (of Cy5) | ~0.20 - 0.3 | [3][4] |

| Solubility | DMSO | [2] |

| Reactive Group | Azide (-N3) | [1] |

Note: The quantum yield is provided for the parent Cy5 dye and may vary for this compound depending on its microenvironment.

Experimental Protocols

The primary application of this compound in live cell imaging involves its use in click chemistry reactions. Two main protocols are employed: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Preparation of this compound Stock and Working Solutions

a. Stock Solution (1-10 mM):

-

Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO).[1][2]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C or -80°C, protected from light.[1][2] The compound in solution is unstable and should be used soon after preparation.[2]

b. Working Solution (0.1-10 µM):

-

Dilute the stock solution to the desired final concentration using a suitable buffer such as PBS or HEPES (pH 7.2-7.4), or pre-warmed serum-free cell culture medium.[1][2]

-

Prepare the working solution fresh before each experiment.[2]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This method is highly efficient but requires the use of a copper catalyst, which can be toxic to cells. Careful optimization of the copper concentration is crucial.

Materials:

-

Alkyne-modified cells or biomolecule of interest

-

This compound working solution

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Copper ligand (e.g., TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture cells that have been metabolically or genetically engineered to incorporate an alkyne group into the biomolecule of interest.

-

Prepare the click reaction mixture. An example mixture includes 0.1 mM CuSO₄, 128 µM TBTA, 5 mM Sodium Ascorbate, and 1-10 µM this compound in PBS.[1]

-

Wash the cells with PBS to remove culture medium.

-

Incubate the cells with the click reaction mixture for 30-60 minutes at room temperature.[2]

-

Wash the cells thoroughly with PBS to remove unreacted dye and catalyst components.[2]

-

Proceed with imaging using a fluorescence microscope equipped with appropriate filters for Cy5.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

SPAAC is a copper-free click chemistry method that is generally more biocompatible for live-cell applications. It utilizes a strained alkyne (e.g., DBCO) that reacts spontaneously with the azide group of this compound.

Materials:

-

Cells with biomolecules modified with a strained alkyne (e.g., DBCO)

-

This compound working solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture cells that have been modified to display a strained alkyne on the target biomolecule.

-

Prepare the this compound working solution at the desired concentration (e.g., 1-10 µM) in a suitable buffer (e.g., PBS, pH 7.4).[2]

-

Wash the cells with PBS.

-

Incubate the cells with the this compound working solution for 30 minutes to 2 hours at room temperature.[2]

-

Wash the cells with PBS to remove unbound dye.[2]

-

Image the cells using a fluorescence microscope with a filter set appropriate for Cy5.

Visualization of Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key steps in CuAAC and SPAAC labeling of live cells with this compound.

Considerations for Live Cell Imaging with this compound

-

Photostability: Cyanine (B1664457) dyes, including Cy5, are susceptible to photobleaching upon prolonged or intense light exposure.[5] To mitigate this, it is recommended to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal. The use of antifade reagents in the imaging medium can also enhance photostability.

-

Cytotoxicity: While SPAAC is generally considered more biocompatible than CuAAC, it is important to assess the potential cytotoxicity of this compound and the labeling components in the specific cell type being studied.[2] Cell viability assays should be performed, especially when using higher concentrations of the dye or prolonged incubation times. The toxicity of cyanine dyes can be influenced by their counterions.[6]

-

Controls: Appropriate controls are essential for validating the specificity of the labeling. These include cells that have not been modified with the alkyne group but are subjected to the same labeling protocol, and cells that are not treated with this compound.

Conclusion

This compound is a powerful and versatile tool for live cell imaging, enabling the specific visualization of biomolecules through bioorthogonal click chemistry. Its far-red fluorescence minimizes background autofluorescence, and its cell permeability allows for straightforward labeling of living cells. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively employ this compound to gain valuable insights into dynamic cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultrasmall, Bright, and Photostable Fluorescent Core–Shell Aluminosilicate Nanoparticles for Live-Cell Optical Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]

CY5-N3: A Technical Guide to Photostability and Quantum Yield for Advanced Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of CY5-N3, a popular far-red fluorescent dye functionalized with an azide (B81097) group for click chemistry applications. This document focuses on two critical parameters for imaging experiments: photostability and fluorescence quantum yield. While specific quantitative data for the this compound variant is limited in publicly available literature, this guide consolidates available data for closely related sulfo-cyanine5 azide and the parent Cy5 fluorophore, and provides detailed experimental protocols for researchers to characterize this compound in their specific experimental contexts.

Core Photophysical Properties of this compound

This compound, or Sulfo-Cyanine5-azide, is a water-soluble fluorescent dye widely utilized for labeling and detecting biomolecules in cell imaging, tissue imaging, and in vivo imaging.[1][2] Its azide functional group allows for covalent attachment to alkyne-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry.[1]

Table 1: Spectral and Photophysical Properties of this compound and Related Compounds

| Parameter | This compound (Sulfo-Cyanine5-azide) | General Cy5 | Reference |

| Excitation Maximum (λex) | ~646 nm | ~649 nm | [1][3] |

| Emission Maximum (λem) | ~662 nm | ~666 nm | [1][3] |

| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [4] |

| Fluorescence Quantum Yield (Φf) | 0.2 (for sulfo-Cyanine5 azide) | 0.20 - 0.28 | [4][5] |

| Photostability | Generally considered photolabile | Prone to photobleaching | [6][7][8] |

Note: The quantum yield and photostability of fluorescent dyes can be highly dependent on their local environment, including solvent, pH, conjugation to biomolecules, and the presence of oxidizing or reducing agents.

Understanding and Quantifying Photostability